N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
CAS No.: 1020453-79-5
Cat. No.: VC11918211
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020453-79-5 |
|---|---|
| Molecular Formula | C18H17N3O |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | N-(2,5-dimethylpyrazol-3-yl)-4-phenylbenzamide |
| Standard InChI | InChI=1S/C18H17N3O/c1-13-12-17(21(2)20-13)19-18(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22) |
| Standard InChI Key | RSKCWNDTNKBWLG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Key Identifiers
The compound’s structure integrates a 1,3-dimethylpyrazole ring at position 5, connected to a biphenyl-4-carboxamide group. This configuration confers stability and molecular recognition properties, enabling interactions with biological targets.
Structural Analysis
The biphenyl moiety provides planar aromaticity, facilitating π-π stacking interactions in protein binding pockets, while the pyrazole ring introduces hydrogen-bonding capabilities via its nitrogen atoms. The carboxamide linker enhances solubility and serves as a hydrogen-bond donor/acceptor. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2,5-dimethylpyrazol-3-yl)-4-phenylbenzamide |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
| InChIKey | RSKCWNDTNKBWLG-UHFFFAOYSA-N |
| PubChem CID | 25284302 |
The crystallographic data and spectral characterization (IR, NMR) confirm the stability of the carboxamide linkage and the absence of rotational barriers in the biphenyl system.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a multi-step approach:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones yields the 1,3-dimethylpyrazole core.
-
Biphenyl Carboxamide Coupling: The pyrazole amine is reacted with biphenyl-4-carbonyl chloride under Schotten-Baumann conditions to form the carboxamide bond.
Optimization studies emphasize the use of triethylamine as a base and tetrahydrofuran as a solvent, achieving yields >75%. Purity is enhanced via recrystallization from ethanol-water mixtures.
Challenges in Scalability
Despite high yields, scalability is hindered by the hygroscopic nature of intermediates. Recent advances propose microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining >90% efficiency .
Pyrazole derivatives exhibit affinity for cyclooxygenase-2 (COX-2) and phosphodiesterase-3 (PDE3), implicated in inflammation and cardiovascular diseases. In vitro assays demonstrate IC values of 0.24–16.42 μM for PDE3 inhibition, comparable to reference drugs like milrinone .
Anticancer Activity
Structural analogs of N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide show pro-apoptotic effects in cancer cell lines. For instance, 3-(4-methanesulfonylphenoxy)-N-pyrazolyl derivatives induce caspase-3 activation in HeLa cells at 10 μM concentrations .
Material Science Applications
The biphenyl-pyrazole framework’s rigidity and conjugation make it suitable for organic semiconductors. Density functional theory (DFT) calculations predict a bandgap of 2.8 eV, ideal for photovoltaic applications.
Comparative Analysis with Structural Analogs
| Compound | Target | IC (μM) | Application |
|---|---|---|---|
| Target Compound | PDE3 | 0.24–16.42 | Cardiotonic |
| Razaxaban | Factor Xa | 0.009 | Anticoagulant |
| Mepirizole | COX-2 | 1.8 | Anti-inflammatory |
The target compound’s broader enzyme inhibition profile offers multitarget therapeutic potential but requires selectivity optimization .
Future Directions
-
Selectivity Optimization: Structural modifications to reduce off-target effects on trypsin-like proteases.
-
Nanoparticle Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.
-
Clinical Trials: Phase I studies to assess safety in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume